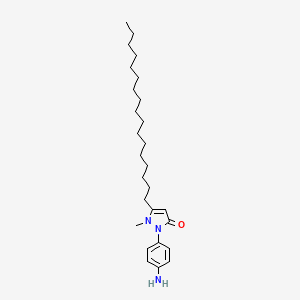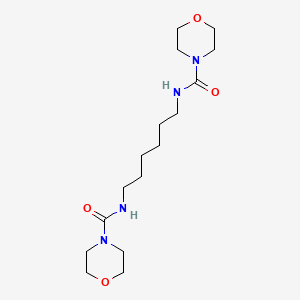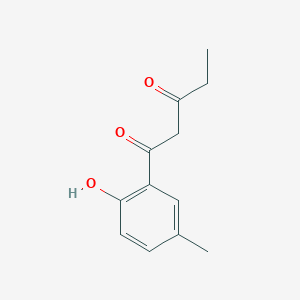
1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione is an organic compound with the molecular formula C11H14O3 It is a β-diketone, characterized by the presence of two ketone groups separated by a single carbon atom
Méthodes De Préparation
The synthesis of 1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione typically involves the reaction of 2-hydroxy-5-methylacetophenone with acetylacetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process can be summarized as follows:
Reactants: 2-hydroxy-5-methylacetophenone and acetylacetone.
Catalyst: Sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium at a temperature of around 60-80°C.
Procedure: The reactants are mixed in the presence of the base catalyst and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound are similar but may involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogens or other nucleophiles. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Condensation: The compound can participate in aldol condensation reactions to form larger β-diketone structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex β-diketone structures.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has shown that derivatives of this compound may have anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism by which 1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione exerts its effects involves several molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione can be compared with other similar compounds, such as:
2-Hydroxy-5-methylacetophenone: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-Hydroxy-5-methoxyphenylphosphonic acid: This compound has similar hydroxyl and methyl substituents but differs in its phosphonic acid group, leading to different chemical reactivity and applications.
2-Hydroxy-5-methylphenylpropanedione:
The uniqueness of this compound lies in its specific β-diketone structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
104516-35-0 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
1-(2-hydroxy-5-methylphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C12H14O3/c1-3-9(13)7-12(15)10-6-8(2)4-5-11(10)14/h4-6,14H,3,7H2,1-2H3 |
Clé InChI |
ZRNWZWSIKPXODY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC(=O)C1=C(C=CC(=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


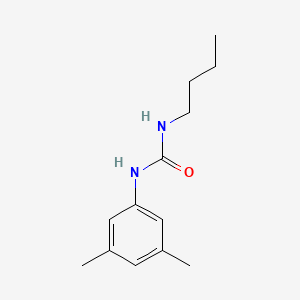
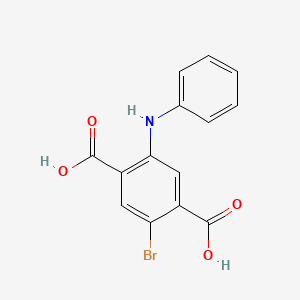


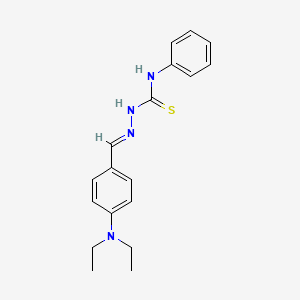
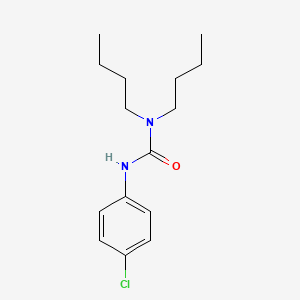
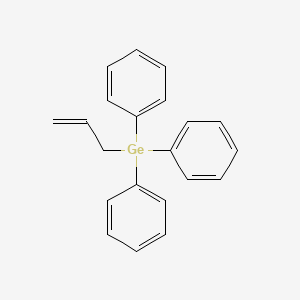
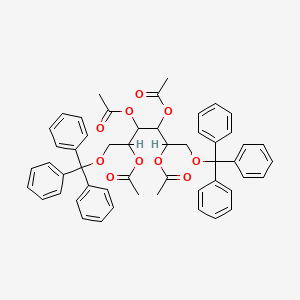
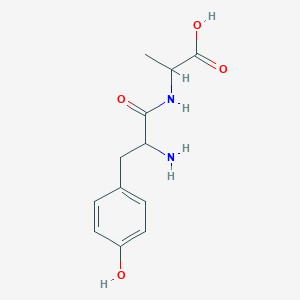


![2,2'-[Sulfonyldi(4,1-phenylene)]di(1H-isoindole-1,3(2H)-dione)](/img/structure/B11954931.png)
